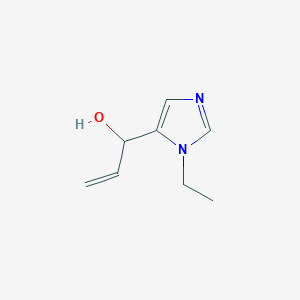

1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

1-(3-ethylimidazol-4-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C8H12N2O/c1-3-8(11)7-5-9-6-10(7)4-2/h3,5-6,8,11H,1,4H2,2H3 |

InChI Key |

GHRFTQYLOLHNTF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC=C1C(C=C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 1 Ethyl 1h Imidazol 5 Yl Prop 2 En 1 Ol

Strategic Approaches to the Synthesis of Imidazole (B134444) Scaffolds

The synthesis of functionalized imidazole derivatives is a cornerstone of medicinal chemistry, owing to the prevalence of this moiety in biologically active compounds. The construction of the imidazole ring can be approached through various strategic methodologies, broadly categorized by their approach to functionalization and the sequence of bond formation.

Regioselective Functionalization of Imidazole Rings

The selective introduction of functional groups at specific positions (N-1, C-2, C-4, or C-5) of the imidazole ring is critical for controlling the properties and activity of the final molecule. Regioselectivity can be challenging due to the presence of two nitrogen atoms and three carbon atoms, each with distinct reactivity.

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the regioselective functionalization of the imidazole core. These methods enable the formation of C-N and C-C bonds at specific positions, allowing for the synthesis of complex derivatives that are otherwise difficult to access. For instance, palladium-catalyzed N-arylation of unsymmetrically substituted imidazoles can proceed with high selectivity for the less sterically hindered nitrogen atom (N-1). mit.edu

Furthermore, the inherent reactivity of the imidazole ring can be exploited. The C-2 proton is the most acidic, making this position susceptible to deprotonation and subsequent reaction with electrophiles. Conversely, electrophilic substitution reactions like halogenation or nitration typically occur at the C-4 and C-5 positions. Directing groups on the ring or on the N-1 substituent can further control the position of functionalization. A review of recent advances highlights numerous methods for the regiocontrolled synthesis of substituted imidazoles, emphasizing the specific bonds constructed during ring formation. rsc.org Methodologies have been developed for the efficient and regioselective synthesis of 1,4-disubstituted imidazoles, which can be challenging to prepare via traditional methods. rsc.org

Convergent and Divergent Synthetic Routes

The assembly of complex molecules like 1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol can be planned using either convergent or divergent strategies.

A divergent synthesis , in contrast, begins with a common intermediate that is progressively modified to create a library of related but distinct compounds. Starting with a pre-functionalized imidazole scaffold, for example, a variety of different side-chains could be introduced at a specific position. This strategy is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies, where the goal is to explore how different functional groups affect biological activity.

Targeted Synthesis of this compound and Related Analogues

The specific synthesis of this compound requires a multi-step approach that combines the formation of the substituted imidazole ring with the precise installation of the prop-2-en-1-ol side-chain.

Selection and Derivatization of Key Precursors

A logical synthetic route to the target compound identifies 1-ethyl-1H-imidazole-5-carbaldehyde as a key precursor. This intermediate contains the required N-ethylated imidazole core and a formyl group at the C-5 position, which serves as a handle for introducing the final side chain. This aldehyde is available commercially as its hydrochloride salt, which can serve as a convenient starting point for the final synthetic step. biosynce.com

Alternatively, this key precursor can be synthesized. A plausible route involves two main steps:

N-Ethylation: Imidazole can be selectively ethylated at the N-1 position using an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base.

Regioselective Formylation: The resulting 1-ethylimidazole (B1293685) can be formylated at the C-5 position. The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich heterocyclic compounds. organic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the ring. chemistrysteps.commychemblog.com While formylation can also occur at the C-2 or C-4 positions, reaction conditions can be tuned to favor C-5 substitution.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of each synthetic step. For the synthesis of imidazole derivatives, several parameters can be adjusted.

For the proposed formylation step, key variables include:

Temperature: The Vilsmeier-Haack reaction temperature can range from 0 °C to 80 °C, depending on the reactivity of the substrate. jk-sci.com

Solvent: Halogenated hydrocarbons or DMF itself can be used as solvents. jk-sci.com

Stoichiometry: The molar ratio of the imidazole substrate to the Vilsmeier reagent can influence the reaction efficiency and the formation of byproducts.

Work-up: The intermediate iminium salt must be hydrolyzed to the final aldehyde, typically through an aqueous work-up. mychemblog.com

The final conversion of the aldehyde to the target alcohol also requires careful optimization. The table below outlines key parameters that would be considered during the optimization of the vinyl Grignard addition step.

| Parameter | Variable | Objective | Comment |

|---|---|---|---|

| Temperature | -78 °C to Room Temp | Minimize side reactions | Low temperatures are often crucial for Grignard additions to prevent enolization and other side reactions. |

| Solvent | THF, Diethyl Ether | Ensure solubility and reagent stability | Anhydrous ethereal solvents are essential for the formation and reactivity of Grignard reagents. |

| Equivalents of Grignard Reagent | 1.0 to 2.0 eq. | Ensure complete conversion | Using a slight excess of the Grignard reagent can drive the reaction to completion. |

| Addition Rate | Slow, dropwise addition | Control reaction exotherm | Helps to maintain a stable low temperature and improve selectivity. |

| Quenching Agent | Saturated NH₄Cl (aq) | Protonate the alkoxide and neutralize excess reagent | A careful quench is necessary to isolate the alcohol product without degradation. |

Novel Synthetic Strategies for the Prop-2-en-1-ol Moiety

The introduction of the prop-2-en-1-ol (allyl alcohol) moiety onto the imidazole ring represents the final key transformation. A highly effective and direct strategy involves the nucleophilic addition of a vinyl organometallic reagent to the key precursor, 1-ethyl-1H-imidazole-5-carbaldehyde.

The most common approach is the Grignard reaction , using vinylmagnesium bromide. This reagent adds to the carbonyl carbon of the aldehyde, and subsequent aqueous work-up yields the desired secondary allyl alcohol, this compound. This method is a robust and well-established way to form carbon-carbon bonds and generate alcohols. organic-chemistry.org

Other modern synthetic methods for creating allyl alcohols from aldehydes include:

Asymmetric Vinyllithium Addition: Using chiral ligands to control the stereochemistry of the addition, leading to enantiomerically enriched products.

Catalytic Vinylation: Employing transition metal catalysts to facilitate the addition of vinyl groups from sources like vinyl boronic acids or vinylstannanes. cdnsciencepub.com These methods can offer milder reaction conditions and improved functional group tolerance compared to traditional Grignard reactions. organic-chemistry.org

These strategies provide a versatile toolkit for the targeted synthesis of this compound and allow for the creation of a diverse range of related analogues for further chemical and biological investigation.

Post-Synthetic Modifications and Derivatization of this compound

The structure of this compound offers multiple reactive sites for post-synthetic modification. The primary locations for derivatization are the allylic alcohol group and the imidazole ring itself. These functionalities allow for a diverse range of chemical transformations to generate a library of analogues with tailored properties.

Chemical Transformations of the Allylic Alcohol Group

The allylic alcohol is a versatile functional group, susceptible to oxidation, reduction, and various addition reactions across the carbon-carbon double bond. wikipedia.org

Oxidation: The secondary allylic alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-one. This transformation is fundamental in synthetic chemistry and can be achieved using a variety of reagents. Mild oxidizing agents like manganese dioxide (MnO₂) are particularly effective for oxidizing allylic alcohols without affecting the double bond or the imidazole ring. Other common reagents include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The reduction of the allylic alcohol moiety can proceed via two main pathways. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂), would typically reduce the carbon-carbon double bond to yield 1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol. Complete reduction of both the double bond and the alcohol group to form 5-propyl-1-ethyl-1H-imidazole can also be achieved under more forcing conditions. Conversely, methods exist for the deoxygenation of allylic alcohols to the corresponding alkene, which would yield 5-allyl-1-ethyl-1H-imidazole. thieme-connect.de

Addition Reactions: The alkene portion of the allylic alcohol is amenable to various addition reactions. For instance, epoxidation using reagents like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide. Halogenation with agents such as bromine (Br₂) or N-bromosuccinimide (NBS) would lead to the formation of di- or mono-halogenated derivatives, respectively. These reactions provide pathways to further functionalized analogues.

| Reaction Type | Typical Reagents | Expected Product |

|---|---|---|

| Oxidation | Manganese Dioxide (MnO₂), Pyridinium Chlorochromate (PCC) | 1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-one |

| Reduction (Alkene) | H₂, Palladium on Carbon (Pd/C) | 1-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |

| Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | 1-(1-ethyl-1H-imidazol-5-yl)-[oxiran-2-yl]methanol |

| Esterification | Carboxylic acids, Acid chlorides (e.g., Acetyl chloride) | Corresponding allylic esters |

Functionalization of the Imidazole Nitrogen and Carbon Positions

The imidazole ring is a privileged structure in medicinal chemistry, and its functionalization is a key strategy for modulating molecular properties. nih.govnih.gov In this compound, the N-1 position is already substituted with an ethyl group.

N-3 Position: The remaining sp²-hybridized nitrogen atom (N-3) is basic and nucleophilic. nih.gov It can be readily protonated to form imidazolium (B1220033) salts or alkylated with alkyl halides to generate quaternary imidazolium salts. nih.gov This modification introduces a permanent positive charge, which can significantly alter the molecule's physicochemical properties, such as solubility and biological activity.

Carbon Positions: The C-2 and C-4 positions of the imidazole ring are potential sites for carbon-carbon or carbon-heteroatom bond formation. Direct C-H activation or functionalization is a modern approach to modify these positions. Alternatively, deprotonation at the C-2 position using a strong base like n-butyllithium can generate a nucleophilic organolithium species, which can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents.

| Position | Reaction Type | Typical Reagents | Expected Product Structure |

|---|---|---|---|

| N-3 | Quaternization | Alkyl Halides (e.g., CH₃I) | 1-ethyl-3-methyl-5-(1-hydroxyallyl)-1H-imidazol-3-ium salt |

| C-2 | C-H Functionalization / Lithiation-Alkylation | 1. n-BuLi; 2. Electrophile (E⁺) | 2-Substituted-1-ethyl-5-(1-hydroxyallyl)-1H-imidazole |

| C-4 | Halogenation | N-Bromosuccinimide (NBS) | 4-Bromo-1-ethyl-5-(1-hydroxyallyl)-1H-imidazole |

Formation of Complex Molecular Hybrids and Conjugates

Molecular hybridization involves combining two or more pharmacophores into a single molecule. This strategy is widely used in drug discovery to create compounds with potentially enhanced activity or novel mechanisms of action. nih.gov this compound is an excellent scaffold for creating such hybrids.

The hydroxyl group can be used as a handle to link to other molecules via ester or ether bonds. For example, esterification with a carboxylic acid-containing drug or bioactive molecule would create a hybrid prodrug. The imidazole ring can also be a point of attachment. As described previously, functionalization at the C-2 or C-4 positions allows for the introduction of other heterocyclic systems, such as oxadiazoles, thiadiazoles, or pyrimidines, leading to complex molecular architectures. mdpi.comnih.gov For instance, a C-2 functionalized intermediate could undergo cyclization reactions with appropriate reagents to build a fused ring system or be coupled to another heterocyclic moiety using palladium-catalyzed cross-coupling reactions.

Green Chemistry Principles in the Synthesis of this compound and Analogues

Applying the principles of green chemistry to the synthesis of this compound and its derivatives is crucial for developing sustainable and environmentally benign processes. nih.gov

Key principles that can be applied include:

Use of Renewable Feedstocks: Exploring bio-based starting materials for the synthesis of the imidazole core.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste. For example, using catalytic amounts of an acid or base for condensation reactions rather than molar equivalents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple steps are performed in the same reactor without isolating intermediates, are a prime example. orientjchem.org

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions. mdpi.com

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Reduce Derivatives: Minimizing the use of protecting groups for the alcohol or imidazole nitrogen to avoid additional steps of protection and deprotection, which generate waste. nih.gov

| Green Chemistry Principle | Application in Synthesis | Example |

|---|---|---|

| Catalysis | Use of heterogeneous or reusable catalysts for imidazole synthesis or functionalization. | Employing a solid acid catalyst for cyclization instead of a soluble, non-recoverable acid. |

| Safer Solvents | Performing reactions in water or ethanol. | Aqueous Claisen-Schmidt condensation for forming α,β-unsaturated ketone precursors. mdpi.com |

| Energy Efficiency | Microwave-assisted organic synthesis (MAOS). | Rapid, microwave-heated synthesis of imidazole hybrids to reduce reaction time from hours to minutes. nih.gov |

| Atom Economy | One-pot, multi-component reactions. | Synthesizing the core structure from three or more components in a single step. orientjchem.org |

Structure Activity Relationship Sar Studies and Molecular Design Principles of Imidazole Derivatives

Elucidating the Role of the Imidazole (B134444) Core in Molecular Recognition and Activity

The imidazole nucleus is a five-membered aromatic heterocycle containing two nitrogen atoms. This fundamental structural unit is present in a vast array of biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. nih.govnih.gov Its amphoteric nature, meaning it can act as both an acid and a base, allows the imidazole ring to participate in various molecular interactions, making it a "privileged structure" in medicinal chemistry. nih.govrsc.org

The imidazole core plays a crucial role in molecular recognition through several noncovalent interactions, including:

Coordination Bonds: The nitrogen atoms of the imidazole ring can coordinate with metal ions, which is a key feature in the active sites of many enzymes. nih.gov

Hydrogen Bonds: The imidazole ring can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the sp2-hybridized nitrogen). nih.gov This dual functionality is critical for binding to biological targets like proteins and nucleic acids. nih.gov

Ionic Bonds: The imidazole ring can be protonated to form a positively charged imidazolium (B1220033) ion, which can then form ionic bonds with negatively charged residues on a receptor. nih.gov

π-π Stacking: The aromatic nature of the imidazole ring allows it to participate in π-π stacking interactions with other aromatic systems, such as the side chains of aromatic amino acids in proteins. nih.gov

Dipole-Dipole Interactions: The imidazole ring possesses a significant dipole moment, enabling it to engage in dipole-dipole interactions. nih.gov

These diverse interaction capabilities make the imidazole core a versatile scaffold for designing molecules that can selectively bind to a wide range of biological targets. rsc.org For instance, the ability of imidazole derivatives to form stable complexes with metalloporphyrins has been explored for molecular recognition applications. mdpi.com The specific substitution pattern on the imidazole ring can further modulate its recognition properties and biological activity. rsc.org

Impact of N-Substitution on the Biological and Chemical Profiles of Imidazole Compounds

Substitution at the nitrogen atoms of the imidazole ring, particularly at the N-1 position, has a profound impact on the compound's biological and chemical properties. The nature of the substituent can influence factors such as lipophilicity, steric hindrance, and electronic distribution, thereby altering the molecule's pharmacokinetic and pharmacodynamic profile. nih.gov

For example, in a series of 1-alkylimidazole derivatives, the antibacterial activity was found to increase with the length of the alkyl chain up to nine carbon atoms. mdpi.com This suggests that increasing the lipophilicity of the molecule enhances its ability to penetrate bacterial cell membranes.

The synthesis of various N-substituted imidazole derivatives has been a common strategy to explore new therapeutic agents. A general synthetic route involves the reaction of imidazole with an appropriate electrophile, such as ethyl chloroacetate, followed by reaction with various amines to introduce different N-substituents. nih.govresearchgate.net

| Compound | N-Substituent (R) | Minimum Inhibitory Concentration (MIC) in μg/ml |

|---|---|---|

| S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | ||

| 1a | Benzyl | Data Not Provided |

| 1b | Cyclohexyl | Reported as the most active |

| 1c | Phenyl | Data Not Provided |

| 1d | p-tolyl | Data Not Provided |

| 1e | p-chlorophenyl | Data Not Provided |

The flexibility in modifying the N-substituent allows for the fine-tuning of the molecule's properties to optimize its interaction with a specific biological target. jyu.fi

Conformation and Electronic Effects of the Prop-2-en-1-ol Side Chain on Molecular Interactions

The prop-2-en-1-ol (allyl alcohol) side chain in "1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol" introduces specific conformational and electronic features that are crucial for its molecular interactions. The flexibility of the side chain allows it to adopt various conformations, which can influence its binding to a receptor. diamond.ac.uk The three-dimensional structure of a molecule is a key determinant of its biological activity. diamond.ac.uk

The prop-2-en-1-ol moiety contains a hydroxyl group and a carbon-carbon double bond. The hydroxyl group can participate in hydrogen bonding, acting as both a donor and an acceptor. The double bond introduces a region of high electron density, which can engage in π-π stacking or cation-π interactions.

From an electronic standpoint, the double bond in the prop-2-en-1-ol side chain can influence the acidity of the hydroxyl proton. Allyl alcohol (prop-2-en-1-ol) has a pKa of about 15.5. quora.com The electron-withdrawing nature of the sp2-hybridized carbon atoms can stabilize the corresponding alkoxide ion, making the hydroxyl group more acidic than that of a saturated alcohol.

The interplay between the conformational flexibility and the electronic properties of the prop-2-en-1-ol side chain is a critical aspect of the structure-activity relationship of "this compound" and its derivatives.

Rational Design and De Novo Synthesis of Novel this compound Derivatives

Rational drug design aims to develop new therapeutic agents based on a known biological target. researchgate.net This approach often involves modifying a lead compound, such as "this compound," to improve its potency, selectivity, or pharmacokinetic properties. The design of novel derivatives would involve considering the structure-activity relationships discussed in the previous sections.

Key strategies for the rational design of novel derivatives could include:

Modification of the N-ethyl group: Replacing the ethyl group with other alkyl or aryl substituents to modulate lipophilicity and steric interactions.

Alteration of the prop-2-en-1-ol side chain: Introducing substituents on the side chain to alter its conformation and electronic properties, or replacing it with other functional groups that can mimic its key interactions.

Substitution on the imidazole ring: Adding substituents at the C-2 or C-4 positions of the imidazole ring to influence its electronic properties and introduce new interaction points.

De novo synthesis of these novel derivatives would require multi-step synthetic routes. A plausible synthetic approach could involve the initial construction of the substituted imidazole core, followed by the introduction of the desired side chain at the C-5 position. The specific synthetic methods would depend on the nature of the target derivatives. For instance, the synthesis of imidazole-1,2,3-triazole hybrids has been achieved through copper(I)-catalyzed click reactions. nih.gov

The synthesized compounds would then be subjected to biological evaluation to determine their activity and establish new structure-activity relationships, further guiding the design of more potent and selective molecules. nih.gov

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) Approaches in Compound Design

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used in modern drug design. jmpas.com These approaches aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

QSAR models are developed by calculating various molecular descriptors for a set of molecules with known activities. These descriptors can be categorized as:

Electronic: Describing the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). jmpas.com

Steric: Characterizing the size and shape of the molecule.

Hydrophobic: Quantifying the lipophilicity of the molecule, often represented by the partition coefficient (logP).

Topological: Describing the connectivity of atoms in the molecule.

Once a statistically significant QSAR model is developed, it can be used to predict the activity of newly designed compounds before they are synthesized, thereby saving time and resources. nih.gov For example, QSAR studies on imidazole derivatives have been used to predict their antifungal and antibacterial activities. jmpas.comnih.gov

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | HOMO, LUMO, Dipole Moment, Electronic Energy | Influences electrostatic interactions and reactivity. |

| Physicochemical | logP, Molar Refractivity, Surface Tension, Density | Relates to membrane permeability and distribution. |

| Topological | Balaban Index (J) | Describes molecular branching and connectivity. |

In the context of designing derivatives of "this compound," QSAR and chemoinformatic approaches could be employed to:

Identify the key structural features responsible for its biological activity.

Predict the activity of virtual libraries of novel derivatives.

Optimize the lead compound to enhance its desired properties.

Molecular docking, another computational technique, can be used in conjunction with QSAR to visualize the binding mode of the designed compounds within the active site of a target receptor, providing further insights for rational drug design. mdpi.comnih.gov

Computational and Theoretical Investigations of 1 1 Ethyl 1h Imidazol 5 Yl Prop 2 En 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Detailed quantum chemical calculations, including Density Functional Theory (DFT) studies and Frontier Molecular Orbital (HOMO-LUMO) analysis, are crucial for understanding the intrinsic properties of a molecule. Such studies provide insights into molecular stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energy Landscapes

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental for predicting a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net The energy gap between these orbitals helps in characterizing the molecule as either a hard or soft electrophile/nucleophile. Despite the importance of these parameters, specific HOMO-LUMO energy values and reactivity indices for 1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol are not available in the reviewed literature. Computational studies on similar but distinct imidazole (B134444) derivatives have been performed, but this data cannot be extrapolated to the target compound. researchgate.netresearchgate.net

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvents. mdpi.comrsc.org These simulations can reveal how a molecule like this compound might behave in a biological or chemical system. However, the literature search did not uncover any specific MD simulation studies performed on this compound to explore its conformational space or the effects of different solvents on its structure and dynamics.

Molecular Docking Studies to Predict Interactions with Biological Macromolecules (pre-clinical targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfums.ac.ir It is widely used in drug discovery to understand how a ligand might interact with a biological target.

Ligand-Target Binding Modes and Interaction Analysis

No molecular docking studies detailing the binding modes and specific interactions (such as hydrogen bonds, hydrophobic interactions, or pi-stacking) between this compound and any preclinical biological macromolecules have been published. While docking studies are common for various imidazole-containing compounds against different targets, these findings are specific to the tested molecules and their respective targets. mdpi.comsemanticscholar.org

Energetic Contributions to Molecular Association

Information regarding the energetic contributions, such as binding affinity (e.g., in kcal/mol) and the decomposition of binding energy into constituent parts for the association of this compound with any biological target, is not available in the current body of scientific literature.

Prediction of Reaction Pathways and Mechanistic Insights through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the most likely reaction pathways and elucidating the underlying mechanisms of chemical transformations. For this compound, several reaction pathways can be computationally explored to understand its reactivity.

Electrophilic Attack at the Imidazole Ring: The imidazole ring is known to be susceptible to electrophilic attack. Computational studies on similar imidazole derivatives can help predict the most probable sites of attack on this compound. The electron density distribution, calculated through methods like Mulliken population analysis, can highlight the nucleophilic centers. It is anticipated that the N-3 position of the imidazole ring would be a primary site for protonation and alkylation, forming imidazolium (B1220033) salts.

Reactions involving the Hydroxyl Group: The secondary alcohol in the prop-2-en-1-ol side chain is a key functional group. Computational models can predict the transition states and energy barriers for reactions such as oxidation to a ketone, esterification, and etherification. These models can also shed light on the catalytic role the imidazole moiety might play in these transformations, for instance, by acting as a proton shuttle.

Addition Reactions at the Alkene: The double bond in the prop-2-en-1-ol side chain is susceptible to electrophilic addition reactions. Computational studies can model the addition of halogens, hydrogen halides, and other electrophiles. These models can determine the regioselectivity of the addition, predicting whether the electrophile will add to the carbon atom closer to or further from the alcohol group, by analyzing the stability of the carbocation intermediates.

Intramolecular Reactions: Computational modeling can also investigate the possibility of intramolecular reactions. For instance, under certain conditions, the hydroxyl group could potentially interact with the imidazole ring or the double bond, leading to cyclization products. The feasibility of such pathways can be assessed by calculating the activation energies and thermodynamic stabilities of the reactants, transition states, and products.

A hypothetical reaction pathway for the acid-catalyzed dehydration of this compound could be modeled to proceed via a carbocation intermediate, with the imidazole ring potentially influencing the stability of this intermediate.

| Predicted Reaction Type | Potential Reagents | Predicted Major Product | Computational Insight |

| Oxidation | PCC, DMP | 1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-one | Modeling would predict the energy barrier for the hydride abstraction step. |

| Esterification | Acetic anhydride, pyridine | 1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-yl acetate | Calculations can elucidate the catalytic role of pyridine and the stability of the tetrahedral intermediate. |

| Electrophilic Addition | HBr | 1-(1-ethyl-1H-imidazol-5-yl)-2-bromopropan-1-ol | Modeling would determine the relative stability of the possible carbocation intermediates to predict regioselectivity. |

Theoretical Insights into Reactivity and Stability Profiles of the Compound

The reactivity and stability of this compound can be further understood through theoretical calculations that provide insights into its electronic structure and energy profile.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For imidazole derivatives, the HOMO is typically localized on the imidazole ring, indicating its nucleophilic character. The LUMO, on the other hand, is often distributed over the ring and any electron-withdrawing substituents. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. tandfonline.com

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution in a molecule and identifying sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential around the N-3 atom of the imidazole ring and the oxygen atom of the hydroxyl group, indicating these as sites for electrophilic attack. Positive potential regions, indicating sites for nucleophilic attack, would be expected around the hydrogen atoms of the hydroxyl group and the imidazole ring. tandfonline.com

Global Reactivity Descriptors: Quantum chemical calculations can provide various global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters, derived from the HOMO and LUMO energies, offer a quantitative measure of the molecule's reactivity and stability.

Conformational Analysis: The stability of this compound is also dependent on its three-dimensional conformation. Computational methods can be used to perform a conformational analysis to identify the most stable conformers by calculating their relative energies. This analysis would consider the rotation around the single bonds connecting the side chain to the imidazole ring and within the side chain itself. The presence of intramolecular hydrogen bonding between the hydroxyl group and the imidazole nitrogen could also be investigated as a stabilizing factor.

| Theoretical Parameter | Predicted Insight for this compound | Implication for Reactivity and Stability |

| HOMO Energy | Relatively high, localized on the imidazole ring. | Indicates susceptibility to electrophilic attack at the ring. |

| LUMO Energy | Relatively low, distributed over the imidazole ring and the C=C bond. | Suggests potential for accepting electrons in reactions. |

| HOMO-LUMO Gap | Moderate. | Suggests a balance between stability and reactivity. |

| Molecular Electrostatic Potential | Negative regions at N-3 and the hydroxyl oxygen; positive regions at the hydroxyl hydrogen. | Predicts sites for electrophilic and nucleophilic attack. |

| Conformational Energy | Multiple low-energy conformers possible due to side chain flexibility. | The most stable conformer will dictate the ground state properties. |

Biological Activities and Mechanistic Insights of Imidazole Derivatives Pre Clinical Research

Evaluation of Antimicrobial Properties (in vitro and non-human in vivo models)

Imidazole (B134444) derivatives have demonstrated significant potential as antimicrobial agents, with numerous studies investigating their efficacy against a range of pathogenic bacteria and fungi in preclinical settings. researchgate.net

The antibacterial activity of imidazole derivatives has been evaluated against several pathogenic bacterial strains. nih.gov Studies have shown that certain synthetic imidazole compounds exhibit inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, some imidazole-based compounds have been reported to break the DNA double-strand helix and inhibit protein kinase, contributing to their antibacterial effects. nih.gov While one study on a specific complex imidazole derivative, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, showed no activity against tested strains like Staphylococcus aureus and Escherichia coli, this is not representative of the entire class. ajol.info The broader class of imidazole derivatives continues to be a focus of research for developing new antibacterial agents. nih.gov

| Bacterial Strain | Activity of Imidazole Derivatives | Reference |

|---|---|---|

| Bacillus cereus | Activity demonstrated by certain hybrids | nih.gov |

| Staphylococcus aureus | Activity demonstrated by certain hybrids | nih.gov |

| Escherichia coli | Activity demonstrated by certain hybrids | nih.gov |

| Pseudomonas aeruginosa | Activity demonstrated by certain hybrids | nih.gov |

The antifungal properties of imidazole derivatives are well-established and represent one of their most significant therapeutic applications. researchgate.net These compounds are effective against a variety of fungal species, including those responsible for both superficial and systemic infections. mdpi.com For example, imidazole-containing chalcones have shown strong effectiveness against Aspergillus fumigatus. researchgate.netmdpi.commdpi.com Similarly, studies on novel isoxazolidine derivatives containing an imidazole moiety demonstrated in vitro activity against Trichophyton rubrum, Aspergillus fumigatus, and Candida albicans. nih.gov The efficacy of these compounds is often compared to established antifungal agents like fluconazole and miconazole, with some derivatives showing superior potency. mdpi.com For instance, certain oxime esters with an imidazole core exhibited better anti-Candida profiles than fluconazole. mdpi.com

| Fungal Species | Activity of Imidazole Derivatives | Reference |

|---|---|---|

| Candida albicans | Inhibition of blastospore transformation; activity shown by various derivatives | nih.govnih.gov |

| Aspergillus fumigatus | Activity demonstrated by imidazole-containing chalcones and isoxazolidines | researchgate.netmdpi.comnih.gov |

| Trichophyton rubrum | Activity demonstrated by isoxazolidine derivatives | nih.gov |

The primary mechanism of action for antifungal imidazole derivatives is the inhibition of ergosterol biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Imidazoles target and inhibit the enzyme lanosterol 14α-demethylase, which is dependent on cytochrome P450 (CYP51). mdpi.comresearchgate.net This inhibition disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors. The resulting altered cell membrane has increased permeability and impaired function of membrane-bound enzymes, which ultimately disrupts fungal growth and leads to cell death. nih.gov Additionally, this disruption can inhibit the transformation of Candida albicans from its yeast form to its invasive mycelial form. nih.gov Other proposed mechanisms include the impairment of triglyceride and phospholipid synthesis and an increase in intracellular toxic hydrogen peroxide due to altered enzyme activities. nih.gov

Antiprotozoal Activities (in vitro and non-human in vivo models)

Beyond their antimicrobial effects, imidazole derivatives have been recognized for their potent activity against a range of protozoan parasites. uobasrah.edu.iq This has led to their investigation as treatments for diseases like leishmaniasis and Chagas disease. nih.govmdpi.com

Numerous preclinical studies have confirmed the efficacy of imidazole-based compounds against kinetoplastid parasites. In vitro and in vivo models have shown that these derivatives can inhibit the growth of various species of Leishmania and Trypanosoma. nih.govmdpi.com For example, new series of imidazoles have demonstrated strong, specific action against the growth of Trypanosoma congolense in vitro, and some compounds were able to cure infected rats in vivo. nih.gov Similarly, certain imidazole derivatives showed promising activity against intracellular Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov A series of 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones were also evaluated and showed significant anti-leishmanial activity. nih.gov Furthermore, hybrid molecules combining imidazole and 1,3,4-thiadiazole cores have shown inhibitory activity against T. cruzi epimastigotes and L. donovani promastigotes. mdpi.com

| Protozoan Parasite | Activity of Imidazole Derivatives | Reference |

|---|---|---|

| Trypanosoma cruzi | Nanomolar potency and high selectivity; reduction of parasitemia in mouse models | researchgate.netnih.gov |

| Trypanosoma congolense | Strong in vitro action and curative potential in infected rats | nih.gov |

| Leishmania donovani | Micromolar activity; inhibition by hybrid molecules | researchgate.netmdpi.com |

| Leishmania infantum | Activity demonstrated by imidazole-containing azine derivatives | nih.gov |

| Leishmania braziliensis | Activity demonstrated by imidazole-containing azine derivatives | nih.gov |

| Giardia intestinalis | Strong activity with IC50 values in the nanomolar range | researchgate.netnih.gov |

| Trichomonas vaginalis | Strong activity with IC50 values in the nanomolar range | researchgate.netnih.gov |

| Entamoeba histolytica | Strong activity with IC50 values in the nanomolar range | researchgate.netnih.gov |

The antiprotozoal mechanism of many imidazole derivatives mirrors their antifungal action, primarily targeting the parasite's sterol biosynthesis pathway. researchgate.net The key enzyme in this pathway, sterol 14α-demethylase (CYP51), is a validated drug target in protozoa like Trypanosoma cruzi. researchgate.net Inhibition of CYP51 leads to the accumulation of toxic sterol intermediates and depletion of essential ergosterol-like sterols in the parasite's cell membrane, causing cell lysis and death. researchgate.net Other potential targets have also been explored. For instance, some studies suggest that imidazole compounds may act as phosphodiesterase (PDE) inhibitors in trypanosomes, leading to a disruptive increase in intracellular cyclic AMP (cAMP). nih.gov Another identified target is the parasite's iron-superoxide dismutase (Fe-SOD), an enzyme crucial for protecting the parasite from oxidative stress. nih.gov Inhibition of Fe-SOD by imidazole derivatives represents an alternative pathway for their antiparasitic action. nih.gov

Other Pre-clinical Biological Effects of Related Imidazole Compounds

The imidazole nucleus is a key structural motif in a multitude of compounds with significant biological activities. Pre-clinical research has unveiled a broad spectrum of effects for various imidazole derivatives, highlighting their potential as modulators of key physiological and pathological processes. These investigations have primarily focused on their interactions with enzymes and receptors, as well as their capacity to counteract inflammatory and oxidative processes.

Enzyme Interaction and Inhibition Studies

Imidazole-containing compounds have been extensively studied for their ability to interact with and inhibit various enzymes, most notably cytochrome P450 and enzymes involved in the renin-angiotensin system.

Cytochrome P450 Inhibition:

A significant body of in vitro research has established that many imidazole derivatives are potent inhibitors of cytochrome P450 (CYP450) enzymes. nih.govnih.govresearchgate.net These enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs. The inhibitory activity of imidazole compounds is largely attributed to the interaction of the unprotonated nitrogen atom in the imidazole ring with the heme iron of the cytochrome P450 enzyme. acs.org

Studies on human liver microsomes and cDNA-expressed P450s have demonstrated that the extent of inhibition is dependent on the specific imidazole derivative and the P450 isoform. nih.govresearchgate.net For instance, antifungal imidazole derivatives such as ketoconazole, clotrimazole, and miconazole have been shown to be strong inhibitors of CYP3A4, a key enzyme in drug metabolism. nih.govnih.gov Ketoconazole, in particular, is a potent and selective inhibitor of CYP3A4-mediated activities. nih.gov Other derivatives have shown inhibitory activity against different isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP2E1, although often with less selectivity. nih.govresearchgate.net

The inhibitory potential of these compounds underscores the likelihood of significant drug-drug interactions in a clinical setting. researchgate.net

Angiotensin II Receptor Antagonism in vitro:

Several classes of imidazole derivatives have been synthesized and evaluated as nonpeptide antagonists of the angiotensin II (AII) receptor. nih.govacs.orgdrugbank.comnih.govsemanticscholar.org These compounds are designed to block the effects of angiotensin II, a key hormone in the regulation of blood pressure.

In vitro studies have demonstrated that various substituted imidazole-5-carboxylic acids and related compounds exhibit strong binding affinity to the AII receptor. nih.gov For example, 4-(1-hydroxyalkyl)-imidazole derivatives have shown potent binding to the AII receptor and effectively inhibit the AII-induced pressor response in vitro. nih.gov Furthermore, N-substituted 5-butylimidazole derivatives have been identified as potent Angiotensin II type 1 (AT1) receptor blockers. drugbank.com One such compound, 5-butyl-1-[[2'-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-2-carboxylic acid, displayed higher binding affinity than the established drug losartan. drugbank.com

The development of imidazole-5-acrylic acids has also yielded potent and competitive AT-1 receptor antagonists that are active in in vitro models. nih.gov

| Compound Class | Target Enzyme/Receptor | In Vitro Effect | Reference |

| Antifungal Imidazoles (e.g., Ketoconazole, Clotrimazole) | Cytochrome P450 (CYP3A4) | Potent Inhibition | nih.govnih.gov |

| 4-(1-hydroxyalkyl)-imidazole derivatives | Angiotensin II Receptor | Strong Binding Affinity and Inhibition | nih.gov |

| N-substituted 5-butylimidazole derivatives | Angiotensin II Type 1 (AT1) Receptor | Potent Blockade | drugbank.com |

| Imidazole-5-acrylic acids | Angiotensin II Type 1 (AT1) Receptor | Potent and Competitive Antagonism | nih.gov |

Receptor Binding and Signaling Pathway Modulation (in vitro studies)

The interaction of imidazole derivatives extends beyond enzyme inhibition to the modulation of various cell surface and nuclear receptors, thereby influencing downstream signaling pathways.

In addition to the previously mentioned angiotensin II receptor antagonism, research has explored the binding of imidazole compounds to other receptor types. For instance, clonidine and related imidazoline compounds are known to bind to both α2-adrenergic and non-adrenergic imidazole/imidazoline receptors. nih.gov In vitro studies using bovine adrenal chromaffin cells have shown that agents binding to these imidazole receptors can increase the influx of calcium ions, suggesting a role in regulating intracellular calcium levels through a mechanism potentially distinct from classical calcium channels. nih.gov

Furthermore, the imidazole moiety is a structural component of ligands for nuclear receptors, such as the liver X receptor (LXR). The imidazole side chain of certain LXR agonists plays a crucial role in stabilizing the active conformation of the receptor. wikipedia.org

Some imidazole derivatives have also been investigated as modulators of sirtuins, a class of enzymes involved in cellular regulation. nih.gov Depending on their structure, these compounds can act as either activators or inhibitors of sirtuin activity, thereby influencing gene expression and cellular functions. nih.gov The design of specific imidazole derivatives that target the NAD+-binding site of sirtuin isoforms is an active area of research. nih.gov

| Receptor Target | Imidazole Compound Type | In Vitro Effect | Reference |

| Imidazole/Imidazoline Receptors | Clonidine and related compounds | Increased Calcium Influx | nih.gov |

| Liver X Receptor (LXR) | Specific LXR agonists | Stabilization of Active Conformation | wikipedia.org |

| Sirtuins | Various imidazole derivatives | Modulation of Sirtuin Activity (Activation or Inhibition) | nih.gov |

Anti-inflammatory and Antioxidant Properties (in vitro models)

A growing body of pre-clinical evidence suggests that various imidazole derivatives possess significant anti-inflammatory and antioxidant properties in in vitro models.

Anti-inflammatory Effects:

The anti-inflammatory potential of imidazole derivatives has been demonstrated through various in vitro assays. For example, novel N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives have been shown to inhibit p38 MAP kinase, a key enzyme in the inflammatory signaling cascade. acs.org The IC50 values for p38 kinase inhibition by these compounds were found to be in the nanomolar range. acs.org

Other studies have evaluated the anti-inflammatory activity of 2-substituted-4,5-diphenyl-1H-imidazoles using methods such as the carrageenan-induced paw edema model, which showed that these compounds can exhibit significant therapeutic activity. ijpsjournal.com Benzimidazole derivatives have also demonstrated noteworthy anti-inflammatory potential in in vitro assays, with some compounds showing lower IC50 values than the standard drug ibuprofen in a luminol-enhanced chemiluminescence assay. nih.gov

Antioxidant Properties:

The ability of imidazole derivatives to scavenge free radicals and exhibit antioxidant activity has also been documented. A series of 2,4,5-triphenyl imidazole derivatives were evaluated in vitro for their antioxidant capacity using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2-2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonate) (ABTS) assays. mdpi.com Certain compounds within this series were identified as the most active antioxidants in both assays. mdpi.com

Additionally, some imidazole derivatives have been synthesized and evaluated for their antioxidant effects using the ferric reducing antioxidant power (FRAP) method. acs.org While these particular compounds did not show more effective reducing power than vitamin E, the studies highlight the ongoing investigation into the antioxidant potential of this class of compounds. acs.org

| Biological Effect | Imidazole Derivative Class | In Vitro Model/Assay | Key Finding | Reference |

| Anti-inflammatory | N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amides | p38 MAP Kinase Inhibition Assay | IC50 values in the nanomolar range | acs.org |

| Anti-inflammatory | 2-substituted-4,5-diphenyl-1H-imidazoles | Carrageenan-induced paw edema | Significant therapeutic activity | ijpsjournal.com |

| Anti-inflammatory | Benzimidazole derivatives | Luminol-enhanced chemiluminescence assay | Lower IC50 values than ibuprofen | nih.gov |

| Antioxidant | 2,4,5-triphenyl imidazole derivatives | DPPH and ABTS assays | Active radical scavenging | mdpi.com |

| Antioxidant | Imidazole-derived alkyl and aryl ethers | FRAP method | Investigated for reducing power | acs.org |

Following a comprehensive search for "1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol," it has been determined that there is no specific published data available for this compound corresponding to the detailed spectroscopic and structural characterization requested in the article outline. The search results did not yield any experimental studies on its NMR spectroscopy, mass spectrometry, or X-ray crystallography.

The provided search results pertain to structurally related, but distinct, imidazole-containing compounds. For instance, detailed crystallographic data is available for compounds like "Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate" nih.govuq.edu.auresearchgate.net, but this information is not transferable to the subject compound. Similarly, while general principles of using NMR for conformational analysis researchgate.netmdpi.com, dynamic NMR for rotational barriers unibas.itnih.govnih.gov, mass spectrometry for reaction pathways purdue.edu, and X-ray crystallography for solid-state analysis researchgate.netrsc.org are well-documented for other molecules, this specific information is absent for "this compound".

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for each section and subsection of the provided outline for the compound “this compound”.

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the identification of functional groups and the real-time monitoring of chemical reactions. By probing the vibrational modes of a molecule, these techniques provide a molecular fingerprint, offering insights into its structural composition and bonding arrangements.

Infrared (IR) Spectroscopy operates on the principle of absorption of infrared radiation by a molecule, which excites its vibrational modes. The specific frequencies of absorbed radiation correspond to the energy of these vibrations.

Raman Spectroscopy is a light scattering technique. When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering). However, a small fraction is scattered inelastically (Raman scattering), resulting in a shift in frequency that corresponds to the vibrational energy levels of the molecule. A key advantage of Raman spectroscopy is its low interference from aqueous media, making it well-suited for in-situ reaction monitoring in biological or aqueous systems.

For the hypothetical analysis of 1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol, the vibrational spectrum can be dissected into contributions from the imidazole (B134444) ring, the ethyl substituent, and the prop-2-en-1-ol side chain.

Predicted Vibrational Modes for Functional Group Analysis

The key functional groups present in this compound are the C=C and C-N bonds of the imidazole ring, the C-H bonds of the ethyl group and the vinyl group, the C=C double bond of the allyl group, and the O-H group of the alcohol. The expected vibrational frequencies for these groups are summarized in the predictive data tables below.

Predicted Infrared (IR) Active Modes:

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3500 - 3200 | O-H stretch | Alcohol | Strong, Broad |

| 3150 - 3100 | =C-H stretch | Imidazole Ring/Vinyl | Medium |

| 2980 - 2850 | C-H stretch (sp³) | Ethyl Group | Medium to Strong |

| 1680 - 1620 | C=C stretch | Vinyl Group | Medium |

| 1600 - 1450 | C=N and C=C ring stretches | Imidazole Ring | Medium to Strong |

| 1470 - 1440 | C-H bend (scissoring) | CH₂ (Ethyl) | Medium |

| 1380 - 1365 | C-H bend (umbrella) | CH₃ (Ethyl) | Medium |

| 1260 - 1000 | C-O stretch | Alcohol | Strong |

| 990 - 910 | =C-H bend (out-of-plane) | Vinyl Group | Strong |

| 850 - 750 | C-H bend (out-of-plane) | Imidazole Ring | Medium to Strong |

Predicted Raman Active Modes:

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3150 - 3100 | =C-H stretch | Imidazole Ring/Vinyl | Strong |

| 2980 - 2850 | C-H stretch (sp³) | Ethyl Group | Strong |

| 1680 - 1620 | C=C stretch | Vinyl Group | Very Strong |

| 1600 - 1450 | C=N and C=C ring stretches | Imidazole Ring | Strong |

| 1470 - 1440 | C-H bend (scissoring) | CH₂ (Ethyl) | Medium |

| 1380 - 1365 | C-H bend (umbrella) | CH₃ (Ethyl) | Medium |

| 1300 - 1200 | Ring breathing modes | Imidazole Ring | Strong |

| 1260 - 1000 | C-O stretch | Alcohol | Weak |

| 990 - 910 | =C-H bend (out-of-plane) | Vinyl Group | Weak |

Application in Reaction Monitoring

Vibrational spectroscopy would be an invaluable tool for monitoring the synthesis or subsequent reactions of this compound. For instance, in a synthesis involving the formation of the alcohol group via reduction of a ketone, the disappearance of the strong C=O stretching band (typically around 1700 cm⁻¹) and the appearance of the broad O-H and strong C-O stretching bands would be clear indicators of reaction progress.

Similarly, if the prop-2-en-1-ol side chain were to undergo a reaction, such as hydrogenation, the disappearance of the C=C stretching and =C-H bending vibrations would signal the saturation of the double bond. The high sensitivity of Raman spectroscopy to C=C bonds would make it particularly suitable for monitoring such a transformation.

Future Research Directions and Potential Academic Applications of 1 1 Ethyl 1h Imidazol 5 Yl Prop 2 En 1 Ol

Development of Next-Generation Synthetic Methodologies for Imidazole-Allylic Alcohol Architectures

The synthesis of substituted imidazoles is a well-established field, yet the efficient and stereocontrolled construction of complex architectures like imidazole-allylic alcohols remains a compelling challenge. nbinno.comrsc.org Future research could focus on developing more advanced, efficient, and sustainable synthetic routes.

Current synthetic strategies for the imidazole (B134444) core often involve multi-component reactions (MCRs), microwave-assisted synthesis, and the use of novel catalysts to improve yields and reduce reaction times. researchgate.netnih.govorganic-chemistry.org For the allylic alcohol portion, methods like enantioselective vinylation of aldehydes are prominent. organic-chemistry.org Next-generation methodologies for 1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol and related structures would ideally integrate these approaches.

Key research avenues include:

One-Pot and Tandem Reactions: Designing one-pot procedures that combine the formation of the imidazole ring with the introduction of the allylic alcohol side chain would significantly improve synthetic efficiency. organic-chemistry.orgmdpi.com This could involve a tandem van Leusen imidazole synthesis followed by an in-situ catalytic allylation. mdpi.com

Asymmetric Catalysis: A primary goal would be the development of catalytic methods for the enantioselective synthesis of chiral imidazole-allylic alcohols. This could be achieved through the asymmetric addition of vinyl organometallic reagents to an appropriate 1-ethyl-1H-imidazole-5-carboxaldehyde precursor, a reaction that is currently a major focus in the synthesis of other chiral allylic alcohols. organic-chemistry.org

Green Chemistry Approaches: The application of green chemistry principles, such as using ultrasound irradiation, developing reusable catalysts, and employing solvent-free reaction conditions, represents a significant area for advancement. nih.govorganic-chemistry.org These methods promise to make the synthesis of these architectures more environmentally benign and cost-effective.

| Synthetic Strategy | Potential Advantage | Relevant Research Area |

| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity | Catalyst development, reaction optimization researchgate.net |

| Asymmetric Vinylation | Access to enantiomerically pure compounds | Chiral ligand design, organocatalysis organic-chemistry.org |

| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields | Sonochemistry, green chemistry nih.gov |

| Flow Chemistry | Improved safety, scalability, and control | Microreactor technology, process optimization |

Exploration of Novel Pre-clinical Biological Targets and Therapeutic Areas

Imidazole derivatives are known to possess a vast spectrum of biological activities, interacting with a wide array of biological targets due to the ring's ability to engage in hydrogen bonding and coordinate with metal ions. ijpsjournal.comnih.govresearchgate.net The unique combination of the 1-ethyl-imidazole core and the allylic alcohol in this compound makes it a promising candidate for screening against novel preclinical targets.

The imidazole scaffold is present in numerous approved drugs with diverse therapeutic applications. ijpsjournal.comnih.gov Research has highlighted activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govresearchgate.net The specific substituents on the imidazole ring can significantly modulate this activity. Future preclinical studies on this compound could explore its potential in these and other therapeutic areas.

Potential research directions include:

Enzyme Inhibition Studies: Many imidazole compounds act as enzyme inhibitors. nih.gov This compound could be screened against key enzyme families implicated in disease, such as kinases, cyclooxygenases (COX), and topoisomerases. nih.gov Computational docking studies could precede in vitro assays to predict binding affinity and guide experimental work.

Antimicrobial and Antifungal Screening: Given that imidazole is a core component of many antifungal agents (e.g., clotrimazole), this compound should be evaluated for its efficacy against a panel of pathogenic bacteria and fungi, including drug-resistant strains. mdpi.com

Anticancer Research: Imidazole derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and cell cycle arrest. nih.govresearchgate.net The cytotoxic potential of this compound could be assessed against a range of human cancer cell lines.

| Therapeutic Area | Potential Biological Target/Mechanism | Rationale Based on Imidazole Core |

| Oncology | Kinase Inhibition, Tubulin Polymerization, Topoisomerase II nih.gov | Widespread activity of imidazole derivatives against cancer cell lines. researchgate.net |

| Infectious Diseases | DNA/Protein Kinase Disruption, Ergosterol Synthesis Inhibition | Core scaffold of many existing antimicrobial and antifungal drugs. ijpsjournal.comnih.gov |

| Inflammation | COX-2 Enzyme Inhibition, Neutrophil Degranulation Inhibition nih.gov | Known anti-inflammatory properties of various imidazole compounds. nbinno.com |

| Neurodegenerative Diseases | Ion Channel Modulation, Neuroprotection | Emerging potential of imidazole derivatives as neuroprotective agents. ijpsjournal.com |

Integration into Advanced Material Science Applications (e.g., catalysts, functional polymers - theoretical/synthetic aspects only)

The chemical properties of the imidazole ring make it a valuable component in material science. researchgate.netnih.gov The this compound molecule possesses distinct features—the metal-coordinating imidazole ring and the polymerizable allylic alcohol group—that make it a candidate for theoretical and synthetic exploration in advanced materials.

Future research could focus on:

Ligands for Catalysis: The imidazole nitrogen atoms can coordinate with transition metals to form catalysts. nbinno.com This compound could serve as a ligand precursor, with the allylic alcohol group providing a secondary coordination site or a handle for immobilization onto a solid support.

Functional Polymers: The vinyl group in the allylic alcohol moiety is susceptible to polymerization. Theoretical studies could model the properties of polymers derived from this molecule. Synthetically, it could be used as a monomer or co-monomer to create functional polymers with tailored properties, such as metal-chelating resins or pH-responsive hydrogels.

Ionic Liquid Precursors: Imidazolium (B1220033) salts are widely used as ionic liquids. researchgate.net Alkylation or protonation of the N-3 nitrogen of the imidazole ring in this compound could lead to the formation of novel functionalized ionic liquids, with the allylic alcohol group available for further chemical modification.

Role as a Versatile Synthetic Intermediate for the Preparation of Complex Organic Molecules

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules. nbinno.comscispace.com Both the imidazole ring and the allylic alcohol are amenable to a wide range of chemical transformations.

The allylic alcohol can undergo:

Oxidation: To form the corresponding enone, a valuable Michael acceptor.

Esterification and Etherification: To introduce a variety of functional groups.

Substitution Reactions: Such as the Overman rearrangement to access allylic amines. organic-chemistry.org

Epoxidation: To create an epoxide for subsequent ring-opening reactions.

The imidazole ring offers sites for further functionalization, and the allyl group can be modified via reactions like hydroboration-oxidation or dihydroxylation. This versatility allows it to serve as a key intermediate for synthesizing complex natural products, particularly alkaloids that contain an imidazole core, or for building libraries of diverse molecules for drug discovery. nih.gov For instance, treatment with thiocarbonyldiimidazole could initiate a researchgate.netresearchgate.net-sigmatropic rearrangement, demonstrating the utility of the allylic alcohol in concert with imidazole chemistry. bris.ac.uk

Application in Chemical Biology Tools for Pathway Probing (pre-clinical context)

Chemical biology utilizes small molecules to study and manipulate biological systems. nih.gov The structure of this compound is well-suited for development into a chemical probe to investigate biological pathways in a preclinical setting.

Potential applications include:

Activity-Based Probes (ABPs): If this molecule is found to be an inhibitor of a particular enzyme, it could be converted into an ABP. This would involve modifying the structure to include a reporter tag (like a fluorophore or biotin) and a reactive group that can covalently bind to the enzyme's active site. Such probes are invaluable for identifying enzyme targets and profiling their activity in complex biological samples. mdpi.com

Metabolic Labeling: The allylic alcohol could be modified with a bioorthogonal handle, such as an alkyne or azide (B81097) group, via an ether linkage. If the molecule is a substrate for a metabolic pathway, this tagged version could be used to track its incorporation into biomolecules, enabling the visualization and identification of its metabolic fate. mdpi.com

Fluorescent Probes: Imidazole derivatives have been developed as fluorescent sensors for detecting metal ions. researchgate.net Future work could explore whether this compound or its derivatives exhibit useful photophysical properties for sensing specific analytes within a cellular context.

By pursuing these research directions, the academic community can unlock the full potential of this compound, leveraging its unique chemical architecture to advance the fields of organic synthesis, medicinal chemistry, material science, and chemical biology.

Q & A

Basic: What synthetic methodologies are reported for 1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol, and how is its purity validated?

Answer:

The compound is synthesized via nucleophilic addition or condensation reactions involving imidazole derivatives and propenol precursors. A common approach involves reacting 1-ethyl-1H-imidazole-5-carbaldehyde with allyl Grignard reagents under anhydrous conditions, followed by acid quenching . Purity is validated using:

- HPLC : To assess chemical homogeneity (>98% purity).

- NMR spectroscopy : Confirmation of structural integrity via characteristic peaks (e.g., imidazole protons at δ 7.2–7.8 ppm, allylic protons at δ 5.2–5.8 ppm) .

- Mass spectrometry : Molecular ion ([M+H]⁺) matching the theoretical mass (C₈H₁₂N₂O: 152.22 g/mol) .

Basic: How is the crystal structure of this compound determined, and what software tools are critical for refinement?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Data collection : Using a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .

Structure solution : Employ direct methods via SHELXT (integrated in OLEX2 ) for phase determination .

Refinement : SHELXL for least-squares refinement (R₁ < 0.05 for high-resolution data) .

Visualization : ORTEP for anisotropic displacement ellipsoids and Mercury for packing diagrams .

Example parameters: Space group = Pc21b, a = 3.9247 Å, b = 11.549 Å, c = 28.111 Å, V = 1274.1 ų .

Advanced: What computational strategies are used to predict the compound’s electronic properties and reactivity?

Answer:

- DFT calculations : Performed with Gaussian 16 using B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV, indicating moderate reactivity) .

- Molecular docking : AutoDock Vina evaluates binding affinities (e.g., to cytochrome P450 enzymes, ΔG ≈ −8.2 kcal/mol) .

- MD simulations : GROMACS assesses stability in aqueous solutions (RMSD < 2.0 Å over 50 ns) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer: Contradictions (e.g., unexpected NOESY correlations or ¹³C NMR shifts) require:

Validation via SC-XRD : Absolute configuration confirmation .

Dynamic NMR : To probe conformational exchange (e.g., slow rotation about the imidazole-propene bond at low temperatures) .

Theoretical modeling : Compare computed (DFT) and experimental NMR/IR spectra to identify discrepancies .

Advanced: What experimental designs are optimal for studying the compound’s biological interactions?

Answer:

- In vitro assays :

- Enzyme inhibition : IC₅₀ determination against kinases (e.g., EGFR) via fluorescence polarization .

- Cellular uptake : LC-MS/MS quantification in HEK-293 cells after 24-h exposure .

- In silico tools :

- Pharmacophore modeling (Discovery Studio) : Identify critical interaction motifs (e.g., imidazole N-H as a hydrogen bond donor) .

- ADMET prediction (SwissADME) : Assess bioavailability (TPSA ≈ 50 Ų, logP ≈ 1.2) .

Basic: What are the challenges in characterizing the compound’s hydrogen-bonding network?

Answer: Challenges include:

- Polymorphism : Multiple crystalline forms with varying H-bond motifs (e.g., imidazole N–H⋯O vs. O–H⋯N interactions) .

- Disorder : Dynamic proton exchange in solution (observed via broad ¹H NMR peaks at δ 3.5–4.0 ppm) .

- Resolution limits : SC-XRD may fail to resolve weak H-bonds (<2.5 Å); supplement with IR spectroscopy (stretching bands at 3200–3400 cm⁻¹) .

Advanced: How do solvent effects influence the compound’s stability in catalytic applications?

Answer:

- Polar aprotic solvents (DMF, DMSO) : Stabilize zwitterionic intermediates during catalysis (e.g., Knoevenagel condensation) but may induce decomposition at >60°C .

- Aqueous buffers (pH 7.4) : Hydrolysis of the allylic alcohol occurs over 72 h (t₁/₂ ≈ 24 h), monitored by LC-MS .

- Co-solvent systems (e.g., EtOH/H₂O) : Enhance solubility (logS = −2.1) without compromising stability .

Advanced: What strategies mitigate crystallographic twinning in SC-XRD studies?

Answer:

- Data collection : Use a fine φ-slicing protocol (Δφ = 0.5°) to resolve overlapping reflections .

- Twin refinement : Apply SHELXL ’s TWIN/BASF commands to model twin domains (twin law: -h, -k, l) .

- Post-processing : PLATON ’s TWINCHECK identifies twinning fractions (>0.3 require specialized refinement) .

Basic: How is the compound’s stereochemical integrity confirmed during synthesis?

Answer:

- Chiral HPLC : Use a Daicel Chiralpak IC column (hexane:isopropanol = 90:10) to separate enantiomers (Rf = 1.2 for (R)-isomer) .

- Optical rotation : [α]²⁵D = +15.6° (c = 0.1, MeOH) confirms enantiomeric excess (>95% ee) .

- VCD spectroscopy : Compare experimental and DFT-simulated spectra to assign absolute configuration .

Advanced: What mechanistic insights explain the compound’s reactivity in cycloaddition reactions?

Answer:

- DFT transition-state analysis : The allylic alcohol acts as a dienophile in Diels-Alder reactions (activation energy ΔG‡ ≈ 25 kcal/mol) .

- Kinetic studies : Second-order rate constants (k₂ = 0.15 M⁻¹s⁻¹ at 25°C) suggest a concerted mechanism .

- Solvent effects : Acetonitrile accelerates reactions (dielectric constant ε = 37.5) by stabilizing dipolar intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.